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molecular formula C14H21NO2 B8610437 Ethyl 4-(1-amino-3-methylbutyl)benzoate

Ethyl 4-(1-amino-3-methylbutyl)benzoate

Cat. No. B8610437
M. Wt: 235.32 g/mol
InChI Key: OBTZBYNFCCNVAY-UHFFFAOYSA-N
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Patent
US08927577B2

Procedure details

A mixture of 4-(3-Methyl-butyryl)-benzoic acid ethyl ester (2000 mg, 8.536 mM), ammonium acetate (6580 mg, 85.4 mM) and sodium cyanoborohydride (1070 mg, 17.1 mmol) in methanol (17.1 mL) was heated to 60° C. for 6 h. The reaction was cooled, quenched with NH4Cl solution (10 mL). MeOH was removed under reduced pressure. The aqueous solution was extracted with EtOAc (3×30 mL). The organic solution was separated, dried (Na2SO4) and concentrated. The crude material was separated by a 40 g HC silica gel column with 0-15% MeOH in DCM. The desired product was collected as colorless oily material (1560 mg, 77.7%). 1H NMR (500 MHz, CDCl3) δ ppm 0.91 (dd, J=13.66, 6.59 Hz, 6H) 1.40 (t, J=7.07 Hz, 3H) 1.84-1.99 (m, 3H) 4.27-4.42 (m, 3H) 6.36 (br. s., 2H) 7.51 (d, J=8.05 Hz, 2H) 8.05 (d, J=8.05 Hz, 2H). GC: m/z 235.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
6580 mg
Type
reactant
Reaction Step One
Quantity
1070 mg
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5]1[CH:10]=[CH:9][C:8]([C:11](=O)[CH2:12][CH:13]([CH3:15])[CH3:14])=[CH:7][CH:6]=1)[CH3:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:24].[Na+]>CO>[NH2:24][CH:11]([C:8]1[CH:9]=[CH:10][C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:17])=[CH:6][CH:7]=1)[CH2:12][CH:13]([CH3:15])[CH3:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2000 mg
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)C(CC(C)C)=O)=O
Name
Quantity
6580 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1070 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
17.1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl solution (10 mL)
CUSTOM
Type
CUSTOM
Details
MeOH was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was separated by a 40 g HC silica gel column with 0-15% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
The desired product was collected as colorless oily material (1560 mg, 77.7%)

Outcomes

Product
Name
Type
Smiles
NC(CC(C)C)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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